3,6-DI-Tert-butylfluorene

Overview

Description

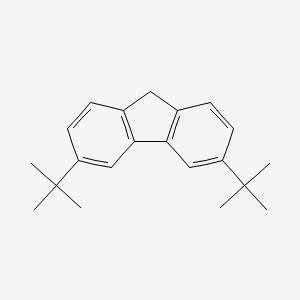

3,6-DI-Tert-butylfluorene is an organic compound with the molecular formula C21H26. It is a derivative of fluorene, where two tert-butyl groups are attached at the 3 and 6 positions of the fluorene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields .

Mechanism of Action

Mode of Action

These bulky groups could affect the compound’s binding affinity or selectivity .

Pharmacokinetics

The compound’s physical properties, such as its melting point (79-82°c) and boiling point (386129°C at 760 mmHg), suggest that it is relatively stable .

Action Environment

The action of 3,6-DI-Tert-butylfluorene could potentially be influenced by various environmental factors. For example, the compound’s stability could be affected by temperature, given its specific melting and boiling points . .

Biochemical Analysis

Biochemical Properties

3,6-DI-Tert-butylfluorene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential long-term impacts of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body. It interacts with enzymes such as cytochrome P450, which facilitate its breakdown into various metabolites . These metabolic pathways are essential for understanding how this compound is processed within biological systems and its potential impacts on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound is crucial for understanding its overall impact on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is vital for elucidating its precise mechanisms of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-DI-Tert-butylfluorene can be synthesized through electrophilic substitution reactions. One common method involves the use of 2,2’-diiodo-4,4’-di-tert-butyldiphenylmethane as a precursor. This compound undergoes electrophilic substitution to yield this compound . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,6-DI-Tert-butylfluorene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the fluorene ring .

Scientific Research Applications

3,6-DI-Tert-butylfluorene has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Research into its biological activity is ongoing, with studies exploring its potential as a pharmacological agent.

Medicine: While not yet widely used in medicine, its derivatives are being investigated for their potential therapeutic properties.

Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its stability and unique chemical properties

Comparison with Similar Compounds

Similar Compounds

2,7-Di-tert-butylfluorene: Another derivative of fluorene with tert-butyl groups at the 2 and 7 positions.

4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups at the 4 positions of each phenyl ring.

9H-Fluorene: The parent compound of 3,6-DI-Tert-butylfluorene, without any tert-butyl substitutions

Uniqueness

This compound is unique due to the specific positioning of the tert-butyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it particularly useful in applications requiring stability and specific reactivity patterns .

Biological Activity

3,6-Di-tert-butylfluorene (CAS No. 58775-07-8) is a polycyclic aromatic hydrocarbon characterized by its unique structural features and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its promising properties.

- Molecular Formula : C21H26

- Molecular Weight : 278.44 g/mol

- Melting Point : 79-82 °C

This compound exhibits biological activity through several mechanisms:

- Antioxidant Activity : The compound can act as an electron donor, participating in redox reactions that mitigate oxidative stress in cells.

- Enzyme Modulation : It influences the activity of various enzymes, which can alter metabolic pathways and potentially lead to therapeutic effects.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties through apoptosis induction in cancer cell lines. The following table summarizes findings from various studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

These findings indicate that the compound may serve as a lead structure for further development of anticancer therapeutics.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by researchers at [source] explored the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use in clinical applications. -

Investigation of Anticancer Effects :

In a publication by [source], the compound was evaluated for its anticancer effects on various human cancer cell lines. The study concluded that it effectively induced apoptosis and could be further investigated for drug development.

Properties

IUPAC Name |

3,6-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-9-7-14-11-15-8-10-17(21(4,5)6)13-19(15)18(14)12-16/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUHFBNEZZKUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CC3=C2C=C(C=C3)C(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456726 | |

| Record name | 3,6-DI-TERT-BUTYLFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-07-8 | |

| Record name | 3,6-DI-TERT-BUTYLFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.